

Application of ARS-1620 Intermediate in Cancer Research: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

Introduction

ARS-1620 is a potent and selective covalent inhibitor of KRAS G12C, a common oncogenic mutation found in various cancers, including non-small cell lung cancer (NSCLC) and colorectal cancer.[1][2] This molecule has been instrumental in validating KRAS G12C as a druggable target and has paved the way for the development of next-generation inhibitors. The synthesis of ARS-1620 involves a key quinazoline-based intermediate, which serves as the foundational scaffold for the final active compound. While the intermediate itself is not typically used directly in biological assays, its efficient synthesis and derivatization are critical for the discovery and development of novel KRAS G12C inhibitors. These application notes provide an overview of the role of the ARS-1620 intermediate, the biological effects of the final compound, and detailed protocols for its synthesis and evaluation in cancer research.

Data Presentation In Vitro Efficacy of ARS-1620



Cell Line	Cancer Type	KRAS Mutation	IC50 (μM)	Reference
NCI-H358	NSCLC	G12C	0.3	[3]
MIA PaCa-2	Pancreatic	G12C	~1.0	[4]
NCI-H2122	NSCLC	G12C	Varies	[5]
H23	NSCLC	G12C	~1.32	[4]
A549	NSCLC	G12S (Control)	>10	[6]
H460	NSCLC	Q61H (Control)	>10	[6]
H441	NSCLC	G12V (Control)	>10	[3]

In Vivo Efficacy of ARS-1620

Tumor Model	Cancer Type	Treatment	Tumor Growth Inhibition (TGI)	Reference
NCI-H358 Xenograft	NSCLC	200 mg/kg/day	Significant Regression	[6]
MIA PaCa-2 Xenograft	Pancreatic	200 mg/kg/day	Marked Regression	[3]
Patient-Derived Xenograft (PDX)	NSCLC	Not specified	Significant Suppression	[1][7]
NCI-H358 Xenograft	NSCLC	Not specified	47%	[4]

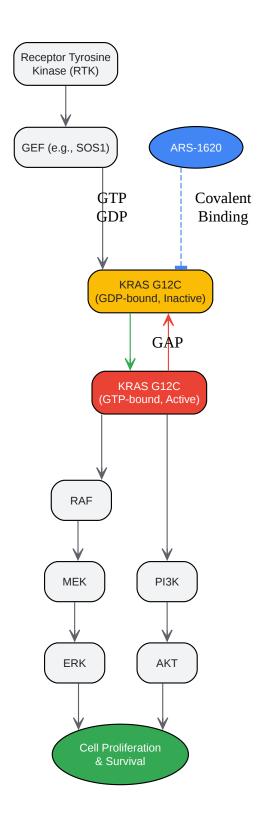
Pharmacokinetic Properties of ARS-1620

Parameter	Value -	Species	Reference
Oral Bioavailability (F)	>60%	Mice	[2][6]
Plasma Stability	Sufficient	Mice	[2][6]

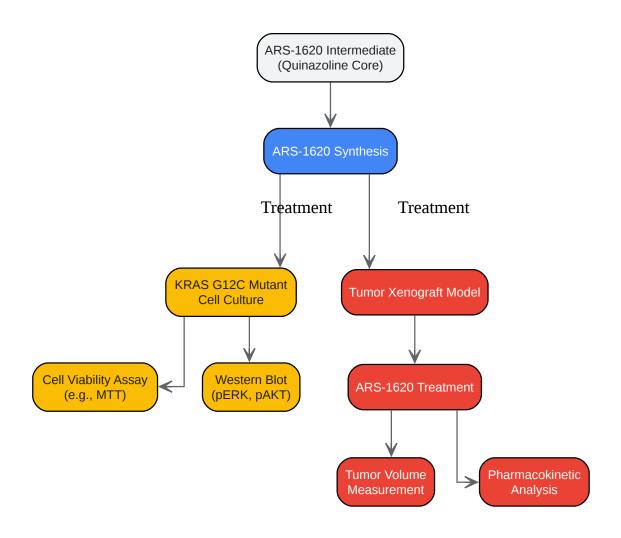


Signaling Pathways and Experimental Workflows KRAS G12C Signaling Pathway and Inhibition by ARS-1620









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